Chunxu Chen,
Guijie Chen,
Peng Wan,
Dan Chen,
Tao Zhu,
Bing Hu,
Yi Sun,
Xiaoxiong Zeng
PMID: 30277397
DOI:
10.1021/acs.jafc.8b04381
Abstract
The protein-polyphenol layer by layer (LbL) assembled polymer composite microcapsule is a considerable delivery system that can be used to improve the bioactive stability and effectiveness of natural compounds in various applications. In the present study, three kinds of polyphenols were loaded in the sequence of (-)-epigallocatechin gallate (EGCG), 3,4- O-dicaffeoylquinic acid (3,4-diCQA), and tannin acid (TA) to prepare a BSA-polyphenol LbL membrane. The composition of IgG-(BSA-EGCG/3,4-diCQA/TA)
microcapsules and their stability and releasing ability in the gastrointestinal tract were evaluated. In addition, by binding of these three kinds of polyphenols to BSA, the thermal denaturation temperature and ordered secondary structure of the BSA-polyphenol microcapsules were increased, and the time of scavenging activity on 2,2'-azinobis(3-ethylbenzothiazolin-6-sulfonic acid) free radicals was significantly prolonged. These findings suggest that (BSA-EGCG/3,4-diCQA/TA)
microcapsules can not only protect IgG in food processing and stomach digestion but also release it in the small intestinal tract for bioactive delivery.
Shi-Wei Sun,
Rong-Rong Wang,
Xiao-Ying Sun,
Jia-He Fan,
Hang Qi,
Yang Liu,
Guo-Qing Qin,
Wei Wang
PMID: 32357572
DOI:
10.3390/molecules25092025
Abstract
Bioassay-guided fractionation of the ethanol extract of whole herbs of
led to the isolation of isochlorogenic acids A and B as transient receptor potential vanilloid 3 (TRPV3) channel antagonists by using a calcium fluorescent assay. The structures were identified by spectroscopic analysis and the inhibitory activities of isochlorogenic acids A and B were confirmed by whole-cell patch clamp recordings of human embryonic kidney 293 (HEK293) cells expressing human TRPV3. Molecular docking results revealed that these two compounds reside in the same active pocket of human TRPV3 channel protein with lower binding energy than the agonist 2-aminoethoxydiphenyl borate (2-APB). High-speed counter-current chromatography (HSCCC) coupled with a liquid-liquid extraction approach was successfully established for the separation of isochlorogenic acids A and B from the whole herbs of
.
. Ethyl acetate and
-hexane-ethyl acetate-water (3:3:4 and 1:5:4, v/v/v) were selected as liquid-liquid extraction solvent systems to remove high- and low-polarity impurities in the mixture. Sixty g of ethanol extract was refined by solvent partition to yield 1.7 g of the enriched fraction, of which 480 mg in turn obtained 52.5 mg of isochlorogenic acid B (purity 98.3%) and 37.6 mg isochlorogenic acid A (purity 96.2%) after HSCCC with
-hexane-ethyl acetate-water containing 1% acetic acid (1:4:8, v/v/v).
Xin Liu,
Kai Huang,
Ziran Niu,
Dan Mei,
Bo Zhang
PMID: 30180301
DOI:
10.1111/bcpt.13122
Abstract
Liver fibrosis is a common symptom of non-alcoholic steatohepatitis (NASH) and a worldwide clinical issue. The miR-122/HIF-1α signalling pathway is believed to play an important role in the genesis of progressive fibrosis. Isochlorogenic acid B (ICAB), naturally isolated from Laggera alata, is verified to have antioxidative and hepatoprotective properties. The aim of this study was to investigate the effect of ICAB on liver fibrosis in NASH and its potential protective mechanisms. NASH was induced in a mouse model with a methionine- and choline-deficient (MCD) diet for 4 weeks, and ICAB was orally administered every day at three doses (5, 10 and 20 mg/kg). Pathological results indicated that ICAB significantly improved the pathological lesions of liver fibrosis. The levels of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST) and hepatic hydroxyproline (Hyp), cholesterol (CHO) and triglyceride (TG) were also significantly decreased by ICAB. In addition, ICAB inhibited hepatic stellate cells (HSCs) activation and the expressions of hepatic genes involved in liver fibrosis including LOX, TGF-β1, MCP-1, COL1α1 and TIMP-1. ICAB also attenuated liver oxidative stress through Nrf2 signalling pathway. What is more, the decreased levels of miR-122 and over-expression of hepatic HIF-1α could be reversed by ICAB treatment. These results simultaneously confirmed that ICAB had a significant protective effect on fibrosis in NASH by inhibiting oxidative stress via Nrf2 and suppressing multiple profibrogenic factors through miR-122/HIF-1α signalling pathway.
Benjamin J Knollenberg,
Jingjing Liu,
Shu Yu,
Hong Lin,
Li Tian
PMID: 29337064
DOI:
10.1016/j.bbrc.2018.01.075
Abstract
Chlorogenic acid (CGA) plays an important role in protecting plants against pathogens and promoting human health. Although CGA accumulates to high levels in potato tubers, the key enzyme p-coumaroyl quinate/shikimate 3'-hydroxylase (C3'H) for CGA biosynthesis has not been isolated and functionally characterized in potato. In this work, we cloned StC3'H from potato and showed that it catalyzed the formation of caffeoylshikimate and CGA (caffeoylquinate) from p-coumaroyl shikimate and p-coumaroyl quinate, respectively, but was inactive towards p-coumaric acid in in vitro enzyme assays. When the expression of StC3'H proteins was blocked through antisense (AS) inhibition under the control of a tuber-specific patatin promoter, moderate changes in tuber yield as well as phenolic metabolites in the core tuber tissue were observed for several AS lines. On the other hand, the AS and control potato lines exhibited similar responses to a bacterial pathogen Pectobacterium carotovorum. These results suggest that StC3'H is implicated in phenolic metabolism in potato. They also suggest that CGA accumulation in the core tissue of potato tubers is an intricately controlled process and that additional C3'H activity may also be involved in CGA biosynthesis in potato.
Ting Tan,
Chang-Jiang-Sheng Lai,
Hui OuYang,
Ming-Zhen He,
Yulin Feng
PMID: 26730510
DOI:
10.1016/j.jpba.2015.12.019
Abstract
In this work, an ionic liquid-based ultrasonic-assisted extraction (ILUAE) method was developed to extract caffeoylquinic acids (CQAs) from Flos Lonicerae Japonicae (FLJ). ILUAE parameters were optimized by response surface methodology, including IL concentration, ultrasonic time, and liquid-solid ratio. Optimized ILUAE approach gained the highest extraction yields of 28.53, 18.21, 3.84mg/g for 3-O-caffeoylquinic acid (C1), 3,5-di-O-caffeoylquinic acid (C2), 3,4-di-O-caffeoylquinic acid (C3), respectively. C1-C3 are the three most abundant CQAs compounds in FLJ. The method showed comparable extraction yield and shorter extraction time compared with conventional extraction techniques. Subsequently, an aqueous two-phase system (ATPS) was applied in extraction solutions. Two trace CQAs, 5-O-caffeoylquinic acid (C4) and 4,5-di-O-caffeoylquinic acid (C5), were significantly enriched with signal to noise values increasing from less than 10 to higher than 1475. The results indicated that ILUAE and ATPS are efficient and environmentally-friendly sample extraction and enrichment techniques for CQAs from herbal medicines.
Lu Wang,
Shu Liu,
Junpeng Xing,
Zhiqiang Liu,
Fengrui Song
PMID: 27539421
DOI:
10.1002/rcm.7620
Abstract
An application of microdialysis sampling for evaluation of the interaction property of small molecules to macromolecules is presented. Microdialysis combined with liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (LC/QTOF-MS/MS) was established for the purpose of screening of the multiple bioactive compounds in traditional Chinese medicines (TCMs).
Microdialysis experiments were performed in vitro using a syringe pump and probes. Separation was achieved via liquid chromatography, and MS analysis was conducted by electrospray ionization quadrupole time-of-flight mass spectrometry in negative mode. The interaction property of compounds in TCMs with aldose reductase can be deduced from the comparison of the peak areas in chromatograms using a stable internal standard.
In this work, 23 compounds including iridoids, flavonoids, monoterpenoids, carotenoids and phenolic acids were identified by comparison with reference compounds, characteristic high-resolution mass spectrometry and the MS/MS fragmentations simultaneously. Binding degrees of 23 compounds in Gardenia jasminoides Eliis (G. jasminoide) with aldose reductase ranged from 13.91% to 66.25%. Also, microdialysis recoveries of 23 compounds in G. jasminoides were determined.
The Interaction properties of 23 compounds in G. jasminoides with aldose reductase were investigated and they are potential bioactive ingredients. Microdialysis coupled to LC/QTOF-MS/MS can be used for screening of bioactive multicomponents from TCMs with appropriate targets. Copyright © 2016 John Wiley & Sons, Ltd.
Ruokun Yi,
Jing Zhang,
Peng Sun,
Yu Qian,
Xin Zhao
PMID: 30871261
DOI:
10.3390/molecules24061016
Abstract
In this study, the protective effects of Kuding tea polyphenols (KTPs) on ultraviolet B (UVB)-induced skin injury of SKH1 hairless mice were studied. The ion precipitation method was used for extraction of polyphenols from Kuding tea. High-performance liquid chromatography showed that KTPs contains chlorogenic acid, cryptochlorogenic acid, isochlorogenic acid B, isochlorogenic acid A, and isochlorogenic acid C. SKH1 hairless mice were induced skin aging using 2.0 mW/s intensity of 90 mJ/cm² UV light once a day for seven weeks. The 2.5% and 5% KTPs solution was smeared on 2 cm² of back skin of skin aging mice twice a day. Mouse experiments showed that KTP strongly increased the serum levels of total superoxide dismutase (T-SOD) and catalase (CAT) and reduced those of malondialdehyde, interleukin 6 (IL-6), IL-1β, and tumor necrosis factor alpha (TNF-α) in mice with UVB-induced skin damage. KTP also increased the levels of type 1 collagen (Col I), hydroxyproline, and hyaluronic acid and reduced those of Col III and hydrogen peroxide in the damaged skin tissues of mice. Pathological observations of tissues stained with H & E, Masson's trichrome, Verhoeff, and toluidine blue showed that KTPs could protect skin cells, collagen, and elastin and decrease the number of mast cells, thus inhibiting skin damage. Quantitative PCR and western blot assays showed that KTP upregulated the mRNA and protein expression of tissue inhibitor of metalloproteinase 1 (TIMP-1), TIMP-2, copper/zinc-SOD, manganese-SOD, CAT, and glutathione peroxidase and downregulated the expression of matrix metalloproteinase 2 (MMP-2) and MMP-9. In addition, the same concentration of KTP had stronger protective effects than vitamin C. The results of this study demonstrate that KTPs have good skin protective effects, as they are able to inhibit UVB-induced skin damage.
Shao-Nan Wang,
Yong-Sheng Ding,
Xiao-Jie Ma,
Cheng-Bowen Zhao,
Ming-Xuan Lin,
Jing Luo,
Yi-Nan Jiang,
Shuai He,
Jian-You Guo,
Jin-Li Shi
PMID: 30213112
DOI:
10.3390/molecules23092329
Abstract
(ZZX for short) is the root and rhizome of
Jones, which is a Traditional Chinese Medicine (TCM) used to treat various mood disorders for more than 2000 years, especially anxiety. The aim of the present work was to identify the bioactive chemical markers in
improving anxiety in rats by a fingerprint-efficacy study. More specifically, the chemical fingerprint of ZZX samples collected from 10 different regions was determined by High Performance Liquid Chromatography (HPLC) and the similarity analyses were calculated based on 10 common characteristic peaks. The anti-anxiety effect of ZZX on empty bottle stimulated rats was examined through the Open Field Test (OFT) and the Elevated Plus Maze Test (EPM). Then we measured the concentration of CRF, ACTH, and CORT in rat's plasma by the enzyme-linked immune sorbent assay (ELISA) kit, while the concentration of monoamine and metabolites (NE, DA, DOPAC, HVA, 5-HT, 5-HIAA) in the rat's cerebral cortex and hippocampus was analysed by HPLC coupled with an Electrochemical Detector. At last, the fingerprint-efficacy study between chemical fingerprint and anti-anxiety effect of ZZX was accomplished by partial least squares regression (PLSR). As a result, we screened out four compounds (hesperidin, isochlorogenic acid A, isochlorogenic acid B and isochlorogenic acid C) as the bioactive chemical markers for the anti-anxiety effect of ZZX. The fingerprint-efficacy study we established might provide a feasible way and some elicitation for the identification of the bioactive chemical markers for TCM.
Hong Liu,
Yan-fang Zheng,
Chu-yuan Li,
Yu-ying Zheng,
De-qin Wang,
Zhong Wu,
Lin Huang,
Yong-gang Wang,
Pei-bo Li,
Wei Peng,
Wei-wei Su
PMID: 26657159
DOI:
10.1038/srep18080
Abstract
Kouyanqing Granule (KYQG) is a traditional Chinese herbal formula composed of Flos lonicerae (FL), Radix scrophulariae (RS), Radix ophiopogonis (RO), Radix asparagi (RA), and Radix et rhizoma glycyrrhizae (RG). In contrast with the typical method of separating and then biologicalily testing the components individually, this study was designed to establish an approach in order to define the core bioactive ingredients of the anti-inflammatory effects of KYQG based on the relevance analysis between chemical characters and biological effects. Eleven KYQG samples with different ingredients were prepared by changing the ratios of the 5 herbs. Thirty-eight ingredients in KYQG were identified using Ultra-fast liquid chromatography-Diode array detector-Quadrupole-Time-of-flight-Tandem mass spectrometry (UFLC-DAD-Q-TOF-MS/MS) technology. Human oral keratinocytes (HOK) were cultured for 24 hours with 5% of Cigarette smoke extract (CSE) to induce inflammation stress. Interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumour necrosis factor-α (TNF-α) were evaluated after treatment with the eleven KYQG samples. Grey relational analysis(GRA), Pearson's correlations (PCC), and partial least-squares (PLS) were utilized to evaluate the contribution of each ingredient. The results indicated that KYQG significantly reduced interleukin-1β, interleukin-6, interleukin-8, and tumour necrosis factor-α levels, in which lysine, γ-aminobutyric acid, chelidonic acid, tyrosine, harpagide, neochlorogenic acid, chlorogenic acid, cryptochlorogenic acid, isoquercitrin, luteolin-7-o-glucoside, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, angoroside C, harpagoside, cinnamic acid, and ruscogenin play a vital role.